molecular formula C18H21N5O2 B11246513 4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11246513
M. Wt: 339.4 g/mol
InChI Key: CNWHOWROQPIEQE-UHFFFAOYSA-N
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Description

4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound with a unique structure that includes a tetrazole ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the reaction of an appropriate aniline derivative with sodium azide and a suitable electrophile under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and methoxyphenyl groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-(2-METHYLPENTAN-2-YL)ANILINE: Another compound with a methoxy group and aniline structure, but with different substituents.

    4-METHOXY-N-(4-METHOXYPHENYL)-N-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ANILINE: Contains similar methoxyphenyl groups but with additional boron-containing substituents.

Uniqueness

4-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-methoxy-N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H21N5O2/c1-18(2,19-13-5-9-15(24-3)10-6-13)17-20-21-22-23(17)14-7-11-16(25-4)12-8-14/h5-12,19H,1-4H3

InChI Key

CNWHOWROQPIEQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC

Origin of Product

United States

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